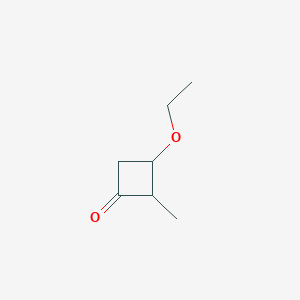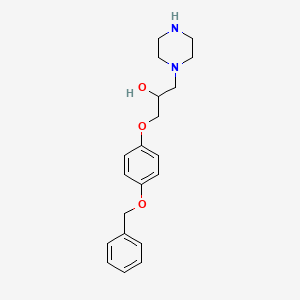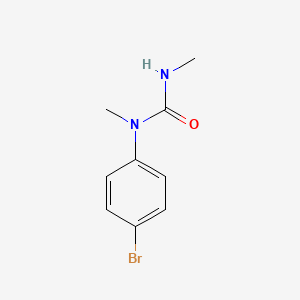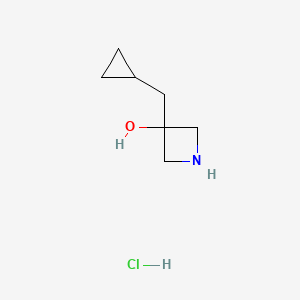
2,6-dichloro-8-methyl-9H-purine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a chemical compound with the molecular formula C6H4Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-8-methyl-9H-purine;hydrochloride typically involves the chlorination of 8-methyl-9H-purine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-8-methyl-9H-purine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted purines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products include oxo derivatives and dechlorinated purines.
Scientific Research Applications
2,6-Dichloro-8-methyl-9H-purine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-8-methyl-9H-purine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the methyl group at the 8 position.
8-Methyl-9H-purine: Similar in structure but lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5Cl3N4 |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,6-dichloro-8-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H |
InChI Key |
CXQSZTVJNYFZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)


![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)


